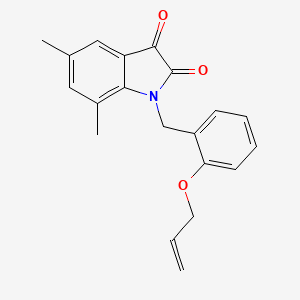

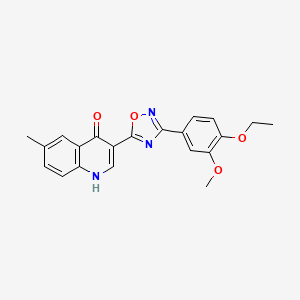

![molecular formula C15H7F2N3O2 B2387613 N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide CAS No. 866049-45-8](/img/structure/B2387613.png)

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C15H7F2N3O2 and its molecular weight is 299.237. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complex Formation and Structural Studies

N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide has been explored in the context of its ability to form molecular complexes. Vangala et al. (2013) studied the formation of solvates and salts involving this compound, highlighting its potential in developing new solid forms of active pharmaceutical ingredients (APIs) (Vangala, P. Chow, & Tan, 2013).

Synthesis and Derivatives

Research by Shiotani and Taniguchi (1997) focused on the synthesis of cyano derivatives of various furo[3,2-b]pyridines, including the synthesis of carboxamides and other derivatives, demonstrating the versatility of this compound in synthetic chemistry (Shiotani & Taniguchi, 1997).

Catalytic and Biological Applications

Dinda et al. (2014) synthesized various Ag and Au complexes with N-heterocyclic carbene (NHC) precursors related to this compound, demonstrating their potential in catalysis and as cytotoxic agents against various cancer cell lines (Dinda, Samanta, Nandy, Saha, Seth, Chattopadhyay, & Bielawski, 2014).

Synthesis and Cyclization Studies

Chigorina, Bespalov, and Dotsenko (2019) explored the synthesis and reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, closely related to the compound , offering insights into the cyclization processes and biological activity predictions (Chigorina, Bespalov, & Dotsenko, 2019).

Ligand Design for Metal Complexes

Halcrow (2005) investigated the use of pyridine derivatives as ligands, including those similar to this compound, for metal complexes. This research highlighted their potential applications in luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).

Mechanism of Action

Target of Action

It has been found to be a potent inhibitor ofcollagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in collagen biosynthesis.

Result of Action

The result of the action of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide is a significant reduction in the activity of collagen prolyl-4-hydroxylase . This could potentially lead to a decrease in the production of mature collagen, affecting processes such as tissue repair and wound healing.

Biochemical Analysis

Biochemical Properties

Proteins, as enzymes, act as biocatalysts working as highly efficient machines at the molecular level by accelerating the conversion of substrates into products . The interactions of N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide with enzymes, proteins, and other biomolecules would depend on the specific biochemical context.

Molecular Mechanism

It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F2N3O2/c16-9-3-1-4-10(17)12(9)14(21)20-15-8(7-18)13-11(22-15)5-2-6-19-13/h1-6H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWRQNJRCCECPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2387540.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387541.png)

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)